6-(2,4-Dimethylphenoxy)nicotinaldehyde
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-(2,4-dimethylphenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-10-3-5-13(11(2)7-10)17-14-6-4-12(9-16)8-15-14/h3-9H,1-2H3 |
InChI Key |
SRMOCMRZDNESTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(2,4-Dimethylphenoxy)nicotinaldehyde typically involves the reaction of 6-chloronicotinaldehyde with 2,4-dimethylphenol in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
6-(2,4-Dimethylphenoxy)nicotinaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(2,4-Dimethylphenoxy)nicotinaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the phenoxy group may interact with hydrophobic pockets in biological molecules, influencing their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-(2,4-Dimethylphenoxy)nicotinaldehyde can be compared with other similar compounds, such as:
Nicotinaldehyde: The parent compound, which lacks the phenoxy group and has different chemical and biological properties.
6-(2,4-Dimethylphenoxy)benzaldehyde: A structurally similar compound where the nicotinaldehyde moiety is replaced by a benzaldehyde group.
2,4-Dimethylphenoxyacetic acid: A compound with a similar phenoxy group but different functional groups and applications.
Biological Activity
6-(2,4-Dimethylphenoxy)nicotinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H13NO2
- Molecular Weight : 217.25 g/mol
- IUPAC Name : 6-(2,4-Dimethylphenoxy)pyridine-3-carbaldehyde
The structure features a nicotinaldehyde core substituted with a 2,4-dimethylphenoxy group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound is believed to act through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptors associated with neurotransmission and inflammation.
- Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activity, reducing oxidative stress in cells.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| K562 (CML) | 15.5 | 1.5 |
| M-14 (Melanoma) | 12.2 | 1.8 |
| MCF-7 (Breast Cancer) | 20.0 | 1.3 |
These findings indicate that the compound has a promising profile as an anticancer agent, particularly against chronic myelogenous leukemia (CML) and melanoma cell lines .
Neuroprotective Effects
Recent research has explored the neuroprotective effects of this compound in models of neurodegeneration. The compound showed potential in reducing neuronal apoptosis induced by oxidative stress. In particular:
- Model Used : SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.
- Findings : The compound significantly reduced cell death and increased cell viability compared to untreated controls.
Case Studies
- Study on Anticancer Properties :
- Neuroprotection Study :
- Focused on the protective effects against oxidative stress in neuronal cells.
- The study concluded that treatment with the compound led to a decrease in markers of oxidative damage, suggesting its potential use in neurodegenerative disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
